4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol
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Overview
Description
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol is a chemical compound that features a triazole ring substituted with an amino group and a butanol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol typically involves the reaction of 3-amino-1H-1,2,4-triazole with a butanol derivative under specific conditions. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride, followed by nucleophilic substitution reactions . The reaction conditions often involve microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-one .
Scientific Research Applications
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents and enzyme inhibitors.
Agrochemicals: It serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Material Science: The compound is used in the production of new functional materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The triazole ring can interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-1,2,4-triazole: A similar compound with a triazole ring and an amino group, used in various applications such as enzyme inhibition and herbicides.
4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-ol: Another derivative with a nitro group, used in energetic materials.
Uniqueness
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydroxyl and amino groups provide versatility in synthesis and functionalization .
Properties
Molecular Formula |
C6H12N4O |
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Molecular Weight |
156.19 g/mol |
IUPAC Name |
4-(3-amino-1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C6H12N4O/c1-5(11)2-3-10-4-8-6(7)9-10/h4-5,11H,2-3H2,1H3,(H2,7,9) |
InChI Key |
HYAUPFOUNVDEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=NC(=N1)N)O |
Origin of Product |
United States |
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